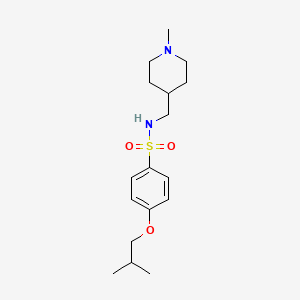

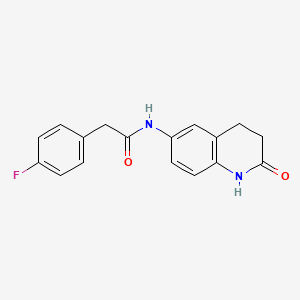

4-isobutoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-isobutoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their wide range of biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in many physiological processes such as respiration, acid-base balance, and the formation of cerebrospinal fluid, gastric acid, and the aqueous humor of the eye.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide moiety to enhance the biological activity and selectivity of the compounds. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been described, showcasing the structure-activity relationship (SAR) and the potential for these compounds to be used in the investigation of the pathophysiological role of the kynurenine pathway after neuronal injury .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. X-ray crystallographic studies have been conducted to determine the binding of N-substituted benzenesulfonamides to human carbonic anhydrase isoform II, revealing insights into their inhibition mechanism . Similarly, the crystal structure of a Schiff base derived from benzenesulfonamide has been examined, providing information on the tautomerism that plays an important role in the photochromic and thermochromic characteristics of these compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological function. The formation of Schiff bases, as seen in the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, is one such reaction that leads to compounds with distinct physical and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the substituents attached to the benzenesulfonamide core. The crystallographic data of a Schiff base derivative of benzenesulfonamide, for example, provides insights into its solid-state structure and density . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

Pharmacological Agent Development

Benzenesulfonamide derivatives have been investigated for their potential as pharmacological agents, particularly as enzyme inhibitors. A study by Gul et al. (2016) synthesized a series of benzenesulfonamides, testing them for cytotoxicity and as inhibitors of carbonic anhydrase (CA) isoforms. Some compounds showed significant cytotoxic activities and potent inhibition of CA isoforms, highlighting their potential in developing new therapeutic agents (Gul et al., 2016).

Anticancer Research

Research into the anticancer properties of benzenesulfonamides has yielded promising results. Pacchiano et al. (2011) discovered ureido-substituted benzenesulfonamides that significantly inhibit carbonic anhydrase IX and XII, showing antimetastatic activity in a breast cancer metastasis model. This suggests their potential use as novel antimetastatic drugs (Pacchiano et al., 2011).

Molecular Structure and Spectroscopy

Investigations into the molecular structures of benzenesulfonamides provide insights into their biochemical interactions. For example, Di Fiore et al. (2011) conducted X-ray crystallographic studies on N-substituted benzenesulfonamides, revealing details of their binding mechanisms to human carbonic anhydrase isoform II. Such studies are crucial for understanding the molecular basis of their pharmacological actions (Di Fiore et al., 2011).

Exploring Photochemical Properties

Benzenesulfonamides have also been explored for their photochemical properties. Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing azobenzene groups substituted with heterocyclic sulfonamides. These materials exhibited photochromic properties, demonstrating potential applications in materials science (Ortyl et al., 2002).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown due to the lack of information on its specific targets .

Pharmacokinetics

The presence of a sulfonamide group could potentially affect its absorption and distribution, as sulfonamides are known to be well-absorbed and widely distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets .

properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-14(2)13-22-16-4-6-17(7-5-16)23(20,21)18-12-15-8-10-19(3)11-9-15/h4-7,14-15,18H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMFWWBMWUWPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)

![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)